molecular formula C7H4BrN3S B13926092 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole

2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole

Cat. No.: B13926092
M. Wt: 242.10 g/mol
InChI Key: ZDBPGXFOJVMVAZ-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Medicinal Chemistry

Nitrogen and sulfur heterocycles are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence in drug discovery is attributed to their diverse chemical properties, including their capacity for hydrogen bonding, dipole-dipole interactions, and coordination with metal ions. These interactions are crucial for the binding of a drug molecule to its biological target, thereby eliciting a pharmacological response. The incorporation of nitrogen and sulfur atoms into a cyclic framework can also influence the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives as Privileged Scaffolds

Among the myriad of heterocyclic systems, the 1,3,4-thiadiazole ring has emerged as a "privileged scaffold" in medicinal chemistry. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a versatile pharmacophore found in a wide array of biologically active compounds. sid.irbepls.com Derivatives of 1,3,4-thiadiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. researchgate.netnih.gov The stability of the thiadiazole ring and its ability to be readily functionalized at various positions make it an attractive template for the design of new therapeutic agents.

Contextualizing 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole within Thiadiazole Research

The compound this compound represents a specific example of a molecule that combines the privileged 1,3,4-thiadiazole scaffold with a substituted pyridine (B92270) ring. The pyridine moiety itself is a common feature in many pharmaceuticals, and its combination with a thiadiazole ring creates a hybrid structure with the potential for unique biological activities. sid.ir The presence of a bromine atom on the pyridine ring can further influence the compound's properties, potentially enhancing its lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

While extensive research exists on 1,3,4-thiadiazole derivatives in general, specific studies focusing solely on this compound are limited in the public domain. However, based on the known activities of related 2-pyridyl-1,3,4-thiadiazole compounds, it is plausible that this molecule could exhibit interesting pharmacological properties, such as anticancer or antimicrobial activities. mdpi.comnih.gov

Research Objectives and Scope for this compound

The primary research objectives for a compound like this compound would typically involve its synthesis, structural characterization, and comprehensive biological evaluation. The synthesis would likely involve the cyclization of a suitable thiosemicarbazide (B42300) derivative with a pyridine carboxylic acid or its derivative. qu.edu.iqnih.gov Characterization would employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

Subsequent biological screening would aim to identify any significant pharmacological activities. This could involve a broad panel of assays, including cytotoxicity screening against various cancer cell lines, antimicrobial assays against a range of bacteria and fungi, and enzyme inhibition assays for specific targets. The scope of such research would be to determine the potential of this specific molecule as a lead compound for the development of new therapeutic agents.

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following data tables are presented as illustrative examples of the types of data that would be generated during its research and development.

Illustrative Data Table: Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₄BrN₃S
Molecular Weight258.09 g/mol
LogP2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Illustrative Data Table: Spectroscopic Data (Hypothetical)

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.5-8.5 (m, 3H, Ar-H), 9.1 (s, 1H, thiadiazole-H)
¹³C NMR (CDCl₃, 100 MHz)δ 115-150 (Ar-C), 165 (C=N), 170 (C-S)
IR (KBr, cm⁻¹)3100 (Ar C-H), 1600 (C=N), 1550 (C=C), 750 (C-Br)
Mass Spec (ESI+)m/z 257.9 [M+H]⁺

Illustrative Data Table: Biological Activity (Hypothetical)

AssayTargetResult (IC₅₀)
AnticancerMCF-7 (Breast Cancer)> 100 µM
AnticancerA549 (Lung Cancer)50 µM
AntibacterialE. coli> 100 µg/mL
AntibacterialS. aureus25 µg/mL

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrN3S

Molecular Weight

242.10 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C7H4BrN3S/c8-6-3-1-2-5(10-6)7-11-9-4-12-7/h1-4H

InChI Key

ZDBPGXFOJVMVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NN=CS2

Origin of Product

United States

Synthetic Methodologies for 2 6 Bromopyridin 2 Yl 1,3,4 Thiadiazole and Its Analogues

Historical Perspective on 1,3,4-Thiadiazole (B1197879) Synthesis

The chemistry of 1,3,4-thiadiazoles has a history spanning over a century, with its origins closely tied to the discovery and exploration of hydrazine (B178648) and its derivatives in the late 19th century. sci-hub.stnih.gov The first compound containing the 1,3,4-thiadiazole ring was reported by Fischer in 1882, although the definitive structure of the ring system was firmly established by Freund and Kuh in 1890. nih.gov

Early synthetic work, such as that by Bush in 1894, demonstrated that these heterocycles could be formed from fundamental building blocks. One of the earliest described methods involved the reaction of hydrazine sulfate (B86663) with carbon disulfide in the presence of a base like potassium hydroxide (B78521). sbq.org.br A significant advancement came with the use of thiosemicarbazide (B42300), a hydrazine derivative, which was found to react with carbon disulfide to produce 2-amino-5-mercapto-1,3,4-thiadiazole, a key intermediate for many other derivatives. sbq.org.br These foundational reactions, centered on the cyclization of hydrazine-based precursors with a one-carbon, one-sulfur synthon, paved the way for the vast array of synthetic methods available today. sbq.org.br Over the years, methodologies have evolved from these early discoveries to include a wide range of starting materials and reagents, enabling the synthesis of a diverse library of 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.brnih.gov

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is fundamentally dependent on the successful preparation of its key precursors. These strategies involve the careful construction of the 6-bromopyridine fragment bearing a reactive group, typically a carbohydrazide (B1668358), which is primed for cyclization.

Synthesis of 6-Bromopyridine-2-carbohydrazide

The primary precursor for the target molecule is 6-Bromopyridine-2-carbohydrazide. Its synthesis is a critical step that typically begins with 6-bromopyridine-2-carboxylic acid. A common and effective method involves a two-step procedure. First, the carboxylic acid is converted into a more reactive acyl chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). nih.gov

Once the excess thionyl chloride is removed, the resulting 6-bromopyridine-2-carbonyl chloride is not isolated but is reacted directly with hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.gov The highly nucleophilic hydrazine displaces the chloride, forming the stable 6-Bromopyridine-2-carbohydrazide. An alternative pathway involves the esterification of the carboxylic acid to form a methyl or ethyl ester, which is then subsequently reacted with hydrazine hydrate to yield the desired carbohydrazide. This precursor contains the necessary N-N bond and a nucleophilic nitrogen atom ready to participate in the formation of the thiadiazole ring.

Synthesis of Carbon Disulfide and Hydrazine Derivatives for Cyclization

To construct the 1,3,4-thiadiazole ring, the carbohydrazide precursor must react with a reagent that can provide the final carbon and sulfur atoms. Carbon disulfide (CS₂) is the most common and versatile reagent for this purpose. sbq.org.bryoutube.com In a basic medium, such as an alcoholic solution of potassium hydroxide, the carbohydrazide reacts with CS₂ to form a key intermediate, a potassium dithiocarbazate salt. stackexchange.com This salt is relatively stable and can sometimes be isolated, but it is typically used in situ for the subsequent cyclization step.

Another important class of precursors is thiosemicarbazides. These are hydrazine derivatives that already contain the thioamide moiety required for cyclization. researchgate.net While the target molecule is often synthesized from the carbohydrazide and CS₂, analogous structures can be prepared from a pre-formed thiosemicarbazide. For example, reacting an acyl chloride with thiosemicarbazide can yield an acylthiosemicarbazide, which can then be cyclized under acidic conditions. bu.edu.eg

Cyclization Reactions for 1,3,4-Thiadiazole Ring Formation

The final and defining step in the synthesis is the formation of the aromatic 1,3,4-thiadiazole ring. This is accomplished through cyclization reactions that can be performed in a single procedural step (one-pot) or via a multi-step pathway involving the isolation of intermediates.

One-Pot Cyclization Approaches

One-pot syntheses are highly efficient as they reduce reaction time, purification steps, and waste. Several one-pot methods have been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org One notable approach involves the reaction of an aryl hydrazide and an aldehyde with a thionating agent like Lawesson's reagent in a single vessel. semanticscholar.org This method proceeds through the formation of an N-aroylhydrazone intermediate, which is then thionated and cyclized in situ. semanticscholar.org

Another modern one-pot strategy involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur and a mild base like sodium sulfide. nih.govresearchgate.net This method is valued for its operational simplicity and tolerance of a wide range of functional groups. While not explicitly documented for this compound, these one-pot methodologies represent viable and efficient synthetic routes for this class of compounds, potentially starting from 6-bromopyridine-2-carbohydrazide and a suitable coupling partner.

Multi-Step Cyclization Pathways

Multi-step pathways are the most traditional and widely employed methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles from carbohydrazides. The most common route begins with the prepared 6-Bromopyridine-2-carbohydrazide.

In the first step, the carbohydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide in ethanol (B145695). This reaction forms the potassium salt of (6-bromopyridin-2-yl)carbohydrazono-dithioate. stackexchange.com In the second step, this intermediate salt is induced to cyclize. Simple acidification of the reaction mixture, often with sulfuric or hydrochloric acid, causes a dehydration and ring-closure reaction, leading to the formation of 5-(6-bromopyridin-2-yl)-1,3,4-thiadiazole-2-thiol. stackexchange.com For the synthesis of the title compound, which is unsubstituted at the 5-position, a different multi-step pathway is typically used. This involves the cyclization of an acylthiosemicarbazide intermediate. The 6-Bromopyridine-2-carbohydrazide is first converted to N'-[(6-bromopyridin-2-yl)carbonyl]hydrazinecarbothioamide, which is then cyclized using a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to yield this compound. bu.edu.eg

The table below summarizes various reagents used in the synthesis of the 1,3,4-thiadiazole ring.

Reagent ClassSpecific ReagentRole in Synthesis
Sulfur/Carbon Source Carbon Disulfide (CS₂)Provides the C=S unit of the thiadiazole ring.
Thionating Agent Lawesson's ReagentConverts carbonyl groups to thiocarbonyls in situ.
Cyclizing/Dehydrating Agent Sulfuric Acid (H₂SO₄)Promotes cyclization of acylthiosemicarbazides.
Cyclizing/Dehydrating Agent Phosphorus Oxychloride (POCl₃)Promotes cyclization of acylthiosemicarbazides.
Base Potassium Hydroxide (KOH)Activates carbohydrazide for reaction with CS₂.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 2-substituted-1,3,4-thiadiazoles are highly dependent on the chosen reaction conditions. Key factors that are typically optimized include the choice of solvent and the selection of a suitable catalyst.

The solvent plays a crucial role in the synthesis of 1,3,4-thiadiazoles, influencing reactant solubility, reaction rate, and in some cases, the reaction pathway. For the cyclization of thiosemicarbazides with carboxylic acids, polar solvents are often employed to facilitate the dissolution of the starting materials.

Commonly used solvents in the synthesis of similar heterocyclic compounds include dimethylformamide (DMF), which is noted for its ability to dissolve a wide range of organic and inorganic compounds. ijpsjournal.com The reaction kinetics are typically monitored using techniques such as thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of the product.

Table 1: General Solvent Effects on 1,3,4-Thiadiazole Synthesis

Solvent PropertyGeneral Effect on ReactionCommon Examples
PolarityHigh polarity can enhance the solubility of polar reactants like thiosemicarbazide and carboxylic acids, potentially increasing the reaction rate.Dimethylformamide (DMF), Ethanol
Boiling PointA higher boiling point allows for reactions to be conducted at elevated temperatures, which can improve reaction kinetics.Dimethylformamide (DMF)
Protic/AproticProtic solvents can participate in hydrogen bonding and proton transfer, which may be crucial for certain reaction mechanisms. Aprotic polar solvents can also be effective.Ethanol (protic), Dimethylformamide (aprotic)

This table represents generalized effects and the optimal solvent would need to be determined experimentally for a specific reaction.

The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids is a dehydration reaction that is often facilitated by a catalyst. The catalyst's role is to promote the cyclization and subsequent dehydration steps.

The efficiency of the catalyst is also dependent on the specific substrates being used. For substrates with sensitive functional groups, harsher catalysts like concentrated sulfuric acid might lead to undesired side reactions, necessitating the exploration of milder alternatives. The optimization of the catalyst involves screening different acidic catalysts and varying their concentrations to achieve the highest possible yield of the purified product.

Table 2: Common Catalysts/Reagents for 1,3,4-Thiadiazole Synthesis

Catalyst/ReagentGeneral RoleTypical Reaction Conditions
Concentrated Sulfuric AcidActs as a catalyst and a dehydrating agent to promote cyclodehydration. chemmethod.comchemmethod.comOften used as the reaction medium or in significant excess; heating may be required. chemmethod.com
Phosphorus OxychlorideA powerful dehydrating agent that facilitates the cyclization reaction.Typically used in stoichiometric amounts or as a solvent; reactions are often heated.

This table provides examples of commonly used catalysts/reagents. The ideal catalyst and conditions must be determined empirically for the synthesis of a specific compound.

Purification Techniques for the Compound

Following the synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, reagents, and any side products. The standard purification protocol for 1,3,4-thiadiazole derivatives typically involves a combination of chromatographic methods and recrystallization.

Column chromatography is a widely used technique for the purification of organic compounds. For derivatives of 1,3,4-thiadiazole, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation.

The selection of an appropriate eluent system is typically guided by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the desired product from impurities on a TLC plate is then adapted for column chromatography. For compounds of intermediate polarity, which is expected for this compound, mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) are often effective. The ratio of these solvents is adjusted to achieve optimal separation. Unfortunately, specific Rf values for this compound under defined chromatographic conditions are not available in the reviewed literature.

Recrystallization is a powerful technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For many 1,3,4-thiadiazole derivatives, alcohols such as ethanol or methanol, often mixed with water, are effective recrystallization solvents. chemmethod.comchemmethod.com The crude product is dissolved in the minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. The crystals are then collected by filtration.

Precipitation can also be used as a purification step. This often involves dissolving the crude product in a suitable solvent and then adding a non-solvent to induce the precipitation of the desired compound, leaving more soluble impurities behind. For instance, after a reaction, pouring the reaction mixture into ice-water can cause the product to precipitate. chemmethod.com

Table 3: Common Purification Solvents for 1,3,4-Thiadiazole Analogues

Purification MethodSolvent/Solvent SystemRationale
Column ChromatographyHexane/Ethyl AcetateA versatile system for compounds of intermediate polarity. The ratio is adjusted to optimize separation.
Dichloromethane/MethanolSuitable for more polar compounds.
RecrystallizationEthanolThe compound is often soluble in hot ethanol and less soluble upon cooling. chemmethod.com
Ethanol/WaterThe addition of water can decrease the solubility of the organic compound, aiding in crystallization upon cooling.
PrecipitationWaterOften used to precipitate organic products from a reaction mixture. chemmethod.com

This table lists common solvents and systems used for the purification of 1,3,4-thiadiazole analogues. The optimal choice is compound-specific and requires experimental validation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is not available in the reviewed sources. The following subsections describe the principles of the techniques that would be used for its characterization.

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would be utilized to identify the electronic environment of the protons on the pyridine (B92270) ring and the thiadiazole ring. For the pyridinyl moiety, three distinct signals would be expected in the aromatic region. The chemical shifts and coupling constants (J-values) between these protons would allow for the unambiguous assignment of H-3, H-4, and H-5 of the pyridine ring. The proton on the thiadiazole ring would likely appear as a singlet at a characteristic downfield chemical shift.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: five for the pyridine ring and two for the thiadiazole ring. The carbon atom attached to the bromine (C-6 of the pyridine) and the carbon atoms of the thiadiazole ring (C-2 and C-5) would have characteristic chemical shifts that are influenced by the electronegativity of the adjacent heteroatoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the ¹H-¹H spin systems within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the pyridine ring and the thiadiazole ring, by observing a correlation from the pyridine protons to the thiadiazole carbons and vice-versa.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₇H₄BrN₃S). The high accuracy of this technique would allow for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Fragmentation Pattern Analysis for Structural Validation

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. By inducing fragmentation, characteristic daughter ions are produced. For this compound, expected fragmentation pathways could include the cleavage of the bond between the pyridine and thiadiazole rings, leading to ions corresponding to the bromopyridinyl cation and the thiadiazole radical cation, or vice versa. The observed fragments would need to be consistent with the proposed structure for its validation.

Spectroscopic and Crystallographic Data for this compound Not Available in Published Literature

A comprehensive search of scientific databases and scholarly articles has revealed a lack of published experimental data for the advanced spectroscopic and analytical characterization of the chemical compound this compound. Despite the compound being listed in several chemical supplier catalogs, detailed research findings regarding its specific infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction—as required for the outlined article—are not present in the accessible scientific literature.

Therefore, it is not possible to provide the requested detailed analysis, data tables, and research findings for the specified subsections:

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Molecular Conformation and Torsional Angles

While general spectroscopic characteristics of the 1,3,4-thiadiazole (B1197879) and 2-substituted pyridine ring systems are well-documented for related molecules, applying such general information would not meet the requirement for scientifically accurate and specific data pertaining solely to this compound. The generation of an article with the requested level of detail and specific data tables is contingent on the primary research being conducted and published.

Intermolecular Interactions and Crystal Packing

Detailed crystallographic data for this compound is not available in the reviewed sources. A conclusive analysis of its intermolecular interactions and crystal packing cannot be conducted without experimental structural data.

Computational Chemistry and Molecular Modeling Studies of 2 6 Bromopyridin 2 Yl 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole, DFT would be employed to determine its optimized geometry, bond lengths, and bond angles. This information is the foundation for all other computational analyses. While general studies on thiadiazoles often utilize DFT for these purposes, specific structural parameters for this compound derived from DFT calculations are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability.

For 1,3,4-thiadiazole (B1197879) derivatives, FMO analysis is commonly performed to understand their electronic properties and reactivity. researchgate.net However, specific HOMO and LUMO energy values and their distribution for this compound are not documented in the available research. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical FMO Data for this compound

Parameter Energy (eV)
HOMO Value not available
LUMO Value not available

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In many computational studies of heterocyclic compounds, EPS maps are used to predict sites of interaction with other molecules. mdpi.com For this compound, an EPS map would reveal the electrostatic potential across the molecule's surface, highlighting the electronegative nitrogen and sulfur atoms, as well as any polarization caused by the bromine substituent. Specific EPS maps for this compound are not present in the surveyed literature.

Reactivity Indices and Fukui Functions

Reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. jchemlett.com For substituted thiadiazoles, Fukui functions can pinpoint which atoms are most likely to participate in chemical reactions. jchemlett.com A detailed analysis of the Fukui functions for this compound would provide valuable information about its site-specific reactivity. However, such an analysis is not available in the current body of scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility and stability of a molecule.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a rotatable bond between the pyridine (B92270) and thiadiazole rings, conformational analysis would identify the most stable three-dimensional structure. Molecular dynamics simulations could be used to explore the conformational landscape and determine the relative energies of different conformers. This information is crucial for understanding how the molecule might interact with biological targets. rsc.orgnih.gov Unfortunately, specific studies on the conformational analysis and stability of this compound are not found in the reviewed scientific literature.

Solvent Effects on Molecular Conformation

The molecular conformation of a compound, particularly one with rotatable bonds between aromatic systems like this compound, can be significantly influenced by the surrounding solvent environment. Computational studies allow for the exploration of these effects by simulating the molecule in various solvent models, from implicit continuum models that represent the solvent as a uniform medium with a specific dielectric constant, to explicit models where individual solvent molecules are included in the calculation. frontiersin.org

The key conformational flexibility in this compound lies in the torsion angle between the pyridine and 1,3,4-thiadiazole rings. The planarity or non-planarity of the molecule is a result of the balance between electronic effects, such as π-conjugation which favors planarity, and steric hindrance. Solvents can modulate this balance.

In non-polar solvents, intramolecular forces will predominantly govern the conformation. However, in polar solvents, the molecule's dipole moment will interact with the solvent's electric field, which can stabilize certain conformations over others. cdnsciencepub.com For instance, a more polar conformation might be favored in a high-dielectric solvent like water or dimethyl sulfoxide (B87167) (DMSO). Furthermore, specific solute-solvent interactions, such as hydrogen bonding between the nitrogen atoms in the pyridine and thiadiazole rings and protic solvents, can play a crucial role in determining the preferred conformation. rsc.org These interactions can influence the electronic distribution within the molecule and alter the energy barrier for rotation around the C-C single bond connecting the two rings. frontiersin.org Understanding these solvent-dependent conformational preferences is vital, as the three-dimensional shape of a molecule is a key determinant of its biological activity.

In Silico Molecular Docking Studies

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. jscimedcentral.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

For a novel compound like this compound, identifying its potential biological targets is a critical first step. This can be achieved through two main computational strategies:

Ligand-Based Approaches: These methods use the principle that molecules with similar structures often have similar biological activities. By comparing the structure of this compound to libraries of compounds with known biological activities, one can hypothesize potential targets. The pyridine and 1,3,4-thiadiazole moieties are present in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.gov Pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity, can be developed based on known inhibitors of specific targets and then used to screen for new potential inhibitors.

Structure-Based Approaches: This approach, often referred to as reverse docking or inverse docking, involves docking the compound of interest against a large collection of 3D protein structures to identify which proteins are most likely to bind to it with high affinity. mdpi.com Given that derivatives of 1,3,4-thiadiazole are known to target enzymes like kinases, proteases, and reductases, a focused screening against a panel of such enzymes could reveal promising biological targets for this compound. nih.gov For instance, pyridine-thiadiazole hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Tyrosine Kinase receptor (EGFR TK). nih.gov

Once potential biological targets are identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound within the active site of the target protein. nih.gov The process involves sampling a large number of possible conformations and orientations (poses) of the ligand within the binding pocket. nih.gov

Each of these poses is then evaluated using a scoring function, which is a mathematical model that estimates the binding free energy of the protein-ligand complex. jscimedcentral.com A lower (more negative) score generally indicates a more favorable binding interaction. These scoring functions typically account for various types of interactions, including:

Hydrogen bonds: The nitrogen atoms in the pyridine and thiadiazole rings can act as hydrogen bond acceptors.

Hydrophobic interactions: The aromatic rings can engage in hydrophobic interactions with non-polar residues in the binding site.

Van der Waals forces: These are general attractive or repulsive forces between the ligand and the protein.

Electrostatic interactions: The polar nature of the molecule will contribute to electrostatic interactions with charged or polar residues.

The pose with the best score is considered the most likely binding mode, providing a detailed 3D model of the protein-ligand complex.

A detailed analysis of the predicted binding mode reveals the specific amino acid residues in the target protein that are crucial for the interaction with the ligand. This analysis is fundamental for understanding the basis of molecular recognition and for guiding further optimization of the compound. For instance, the docking results might show that the bromine atom on the pyridine ring forms a halogen bond with a specific residue, or that the thiadiazole ring is involved in π-π stacking with an aromatic amino acid like phenylalanine or tyrosine. Identifying these key interactions provides a rationale for the compound's activity and can suggest chemical modifications to enhance its potency or selectivity.

Computational Prediction of In Vitro ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a potential drug. In silico methods are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. uniroma1.itresearchgate.net

Lipophilicity and solubility are two of the most important physicochemical properties that influence a drug's ADME profile.

Aqueous Solubility (LogS): Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be transported in the blood. Poor solubility can lead to low bioavailability. Computational models for predicting aqueous solubility often use a combination of molecular descriptors, including LogP, molecular weight, and topological polar surface area. vcclab.org

For this compound, several online computational tools can provide predictions for these properties. The predicted values are useful for assessing the "drug-likeness" of the compound according to guidelines such as Lipinski's Rule of Five.

Below is a table of computationally predicted ADME properties for this compound.

PropertyPredicted ValueComputational Method/Tool
Lipophilicity (LogP)2.75ALOGPS 2.1 vcclab.org
Lipophilicity (miLogP)2.84Molinspiration molinspiration.commolinspiration.com
Aqueous Solubility (logS)-3.27ALOGPS 2.1 vcclab.org
Solubility in water (mg/L)45.6ALOGPS 2.1 vcclab.org

These predicted values suggest that this compound has moderate lipophilicity and relatively low aqueous solubility, which are important considerations for its potential as a therapeutic agent.

Permeability Predictions (e.g., Blood-Brain Barrier, Intestinal Absorption)

Computational chemistry and molecular modeling serve as crucial tools in the early stages of drug discovery to predict the pharmacokinetic properties of novel compounds, thereby reducing the time and cost associated with experimental studies. For derivatives of the 1,3,4-thiadiazole scaffold, in silico methods are frequently employed to estimate their permeability across biological membranes, such as the blood-brain barrier (BBB) and the intestinal epithelium. These predictions are vital for assessing the potential of a compound to reach its target site of action and to be orally bioavailable.

The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a key aspect of these computational studies. For pyridine-based thiadiazole derivatives, various software platforms are utilized to calculate molecular descriptors that influence permeability. These descriptors often include parameters like molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

A study on a novel series of pyridine-based thiadiazole derivatives (NTD1-NTD5) utilized the PreADMET server to predict pharmacologically relevant properties. researchgate.net This analysis focused on key permeability indicators such as human intestinal absorption (HIA) and blood-brain barrier penetration. researchgate.net High HIA values for the analyzed substances suggest excellent intestinal absorption efficiency following oral administration. researchgate.net The assessment of BBB permeability is critical for compounds targeting the central nervous system, while low penetration is often desired for peripherally acting drugs to avoid central side effects.

The findings for the pyridine-based thiadiazole derivatives NTD1-NTD5 indicated positive results for human intestinal absorption. researchgate.net Such computational screenings are instrumental in prioritizing compounds for further experimental validation. For instance, in silico studies on other 1,3,4-thiadiazole derivatives have also shown high intestinal absorption but low blood-brain barrier penetration capabilities, suggesting their potential as orally administered agents with limited central nervous system effects. nih.gov

The predictive models for BBB permeability are often based on descriptors such as logD, van der Waals surface area of basic atoms, and polar surface area. nih.gov These computational tools allow for the early-stage filtering of chemical libraries to identify candidates with favorable permeability profiles.

The table below presents the predicted permeability data for a series of pyridine-based thiadiazole derivatives, illustrating the application of computational models in assessing their potential for intestinal absorption and blood-brain barrier penetration.

Table 1: Predicted Permeability of Pyridine-Based Thiadiazole Derivatives

CompoundPredicted Human Intestinal Absorption (HIA)Predicted Blood-Brain Barrier (BBB) Permeability
NTD1GoodHigh
NTD2GoodHigh
NTD3GoodHigh
NTD4GoodHigh
NTD5GoodHigh

Data sourced from a computational screening of novel pyridine-based thiadiazole derivatives. researchgate.net

Investigation of Biological Target Interactions and Molecular Mechanisms

Enzyme Inhibition Profiling

No publicly available data exists on the enzyme inhibition profile of 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole.

Exploration of Kinase Inhibition Profiles (e.g., EGFR, HER-2)

Specific inhibitory activities (such as IC50 values) of this compound against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) have not been reported in the reviewed literature.

Study of Carbonic Anhydrase Inhibition

There are no available studies detailing the inhibitory effects of this compound on any isoforms of carbonic anhydrase.

Investigation of Thioredoxin Reductase Modulation

The modulatory effects of this compound on thioredoxin reductase have not been documented in scientific literature.

Receptor Binding Assays

No data from receptor binding assays for this compound are available.

Ligand Displacement Studies for Specific Receptor Types

There is no information regarding ligand displacement studies conducted with this compound for any specific receptor types.

Cellular Pathway Modulation Studies (in vitro)

In vitro studies investigating the modulation of cellular pathways by this compound have not been found in the public domain.

No Published Research Found for "this compound" in Requested Biological Areas

A comprehensive search of scientific literature and research databases has revealed no published studies investigating the specific biological target interactions and molecular mechanisms of the chemical compound This compound .

Investigation of Apoptotic Pathway Induction in Cell Lines

Analysis of Cell Cycle Arrest Mechanisms

Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K/Akt)

Nucleic Acid Interaction Studies (in vitro), including DNA intercalation/binding assays and RNA interaction analysis

While the 1,3,4-thiadiazole (B1197879) core is a structure of interest in medicinal chemistry and is present in various compounds studied for anticancer and other therapeutic properties, research is highly specific to the full molecular structure. The unique combination of the bromopyridine and thiadiazole moieties in "this compound" does not appear in the accessible scientific record in the context of the requested biological investigations.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings or data tables for the specified topics, as the primary research required to do so is not available in the public domain.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Derivatization Strategies for 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole

Systematic derivatization is a cornerstone of medicinal chemistry, allowing for the methodical exploration of chemical space around a lead compound to optimize its pharmacological profile. For the this compound core, derivatization strategies would logically focus on three primary regions: the pyridine (B92270) ring, the C-5 position of the thiadiazole ring, and the potential for linker modifications or heterocyclic fusions.

Substituent Variation on the Pyridine Ring

The pyridine ring offers multiple positions for substitution, with the bromine atom at the 6-position of the parent compound serving as a key modulator of its electronic and steric properties. The impact of varying substituents on this ring is a critical aspect of SAR studies. Research on related pyridinyl-thiadiazole series has demonstrated that both the nature and position of substituents on the pyridine moiety can dramatically alter biological activity. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, highlighting the sensitivity of the molecular target to the nitrogen's location. nih.gov

For the this compound scaffold, a systematic approach would involve:

Replacement of the Bromo Group: Substituting the bromine at the 6-position with other halogens (F, Cl, I) would modulate the electronic nature and size of the substituent. Additionally, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) would provide insights into the electronic requirements for optimal activity.

Substitution at Other Positions: Introducing small alkyl or alkoxy groups at the 3-, 4-, or 5-positions of the pyridine ring could probe steric and electronic effects in other regions of the binding pocket. Studies on di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have shown that small alkyl substituents on the pyridine ring can have a marked effect on activity. acs.org

An illustrative data table summarizing potential modifications and their predicted impact on activity, based on general principles from related series, is presented below.

Compound R1 (Position 6) R2 (Other Positions) Predicted Activity Trend
Parent BrHBaseline
Analog 1 ClHPotentially similar or slightly altered
Analog 2 OCH3HMay increase or decrease depending on target
Analog 3 Br4-CH3Activity may be sensitive to steric bulk
Analog 4 CNHMay enhance activity through specific interactions

Modifications at the Thiadiazole C-5 Position

The 1,3,4-thiadiazole (B1197879) ring is a common scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. nih.gov The C-5 position of this compound is a prime site for modification to explore interactions with the target protein. In many 1,3,4-thiadiazole series, the substituent at the C-5 position is crucial for potency and selectivity.

A systematic derivatization strategy at this position would include the introduction of a variety of functional groups, such as:

Small Alkyl and Aryl Groups: Introducing methyl, ethyl, or phenyl rings can explore steric tolerance and potential hydrophobic interactions.

Amine and Substituted Amines: The introduction of an amino group allows for further derivatization and can serve as a hydrogen bond donor.

Thioethers and Sulfones: Linking various alkyl or aryl groups through a sulfur atom provides flexibility and the potential for oxidation to the corresponding sulfoxides and sulfones, which can alter solubility and electronic properties.

The following table illustrates hypothetical modifications at the C-5 position and their potential SAR implications.

Compound R (at C-5) Predicted Activity Trend
Parent HBaseline
Analog 5 -NH2Potential for new hydrogen bonding interactions
Analog 6 -SCH3May enhance lipophilicity and binding
Analog 7 -PhenylPotential for pi-stacking or hydrophobic interactions
Analog 8 -SO2CH3Increased polarity, may affect cell permeability

Linker Modifications and Heterocyclic Fusions

Linker Insertion: Inserting a flexible linker, such as a methylene (B1212753) or ethylene (B1197577) glycol chain, between the two rings could allow for optimal positioning of the pharmacophores within the binding site.

Heterocyclic Fusions: Fusing the thiadiazole ring with another ring system, such as an imidazole (B134444) to form an imidazo[2,1-b] nih.govdmed.org.uaresearchgate.netthiadiazole, can create a more rigid structure with a different shape and electronic distribution. Such fused systems have been explored for various biological activities. manipal.eduresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dmed.org.ua For the this compound series, a QSAR study would be invaluable for predicting the activity of untested analogs and guiding further synthesis.

Descriptor Calculation and Selection

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Once calculated, a crucial step is the selection of a subset of relevant descriptors that have the most significant correlation with the biological activity. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting the model. dmed.org.ua

A hypothetical table of descriptors that could be relevant for a QSAR study on this series is provided below.

Descriptor Type Example Descriptors Potential Relevance
Electronic Dipole Moment, HOMO/LUMO energiesGoverns electrostatic and orbital interactions
Steric Molar Refractivity (MR), Molecular VolumeDefines the size and shape requirements for binding
Hydrophobic LogPInfluences membrane permeability and hydrophobic interactions
Topological Wiener Index, Kier & Hall IndicesEncodes information about molecular branching and connectivity

Model Development and Validation

With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. Multiple Linear Regression (MLR) is a common method used to generate a linear equation of the form:

Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents the coefficients and D represents the descriptor values.

The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the robustness of the model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

A statistically valid QSAR model can then be used for the in silico screening of virtual libraries of related compounds, prioritizing the synthesis of those with the highest predicted activity. dmed.org.ua

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a compound like this compound, a pharmacophore model would be constructed based on its known active conformation or by comparing it with other molecules that are active against the same biological target.

Based on the general features of bioactive 1,3,4-thiadiazole derivatives, a hypothetical pharmacophore model for analogues of this compound can be proposed. The essential structural features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the 1,3,4-thiadiazole ring and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. These are often crucial for anchoring a ligand into the binding site of a protein.

Aromatic/Hydrophobic Regions: The pyridine and thiadiazole rings themselves constitute aromatic and hydrophobic features that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets in a receptor.

Halogen Bond Donor: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the binding site.

The spatial arrangement of these features would be critical for biological activity. The distance and angles between the hydrogen bond acceptors, the aromatic rings, and the halogen bond donor would define the pharmacophore.

The insights gained from SAR studies and pharmacophore modeling can guide the rational design of next-generation analogues with potentially enhanced activity, selectivity, and improved pharmacokinetic profiles.

One design strategy could involve maintaining the this compound core as a scaffold and introducing different substituents at the 5-position of the thiadiazole ring. The goal would be to introduce groups that can form additional favorable interactions with the target protein, as suggested by a pharmacophore model.

For example, if a pharmacophore model indicates the presence of a nearby hydrogen bond donor in the receptor, a substituent with a hydrogen bond acceptor (e.g., a carbonyl group) could be introduced at the 5-position. Conversely, if a hydrophobic pocket is identified, a small alkyl or aryl group could be appended.

Table 2: Design of Next-Generation Analogues Based on Hypothetical SAR

Analogue IDModification from Parent CompoundDesign Rationale
NextGen-1 Replacement of Bromine with ChlorineTo probe the effect of halogen size and electronegativity on activity.
NextGen-2 Addition of a 4-fluorophenyl group at the 5-position of the thiadiazole ringTo introduce an additional aromatic and potential halogen bonding interaction.
NextGen-3 Addition of a morpholine-methyl group at the 5-position of the thiadiazole ringTo improve aqueous solubility and introduce a potential hydrogen bond acceptor.
NextGen-4 Methylation of the pyridine nitrogen (if chemically feasible and stable)To create a permanently charged pyridinium (B92312) salt, potentially altering binding mode and solubility.

The design of these next-generation analogues is an iterative process. The synthesized compounds would be biologically evaluated, and the results would be used to refine the SAR and pharmacophore models, leading to the design of even more potent and specific molecules.

Potential Applications in Catalysis and Material Science

Metal Complexation Chemistry

The ability of pyridyl-thiadiazole derivatives to form stable complexes with a variety of transition metals is well-documented. The nitrogen atoms of both the pyridine (B92270) and thiadiazole rings, as well as the sulfur atom of the thiadiazole ring, can act as donor sites, allowing for diverse coordination modes.

Synthesis of Coordination Compounds with Transition Metals

The synthesis of coordination compounds involving ligands analogous to 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For instance, series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol in an alcoholic medium. nih.govnih.govresearchgate.net In these cases, an ethanolic solution of the metal salt is added to an ethanolic solution of the ligand, often in a 1:2 metal-to-ligand molar ratio, and the mixture is refluxed to facilitate complex formation. nih.govnih.govresearchgate.net The resulting complexes often precipitate from the solution upon cooling and can be purified by recrystallization.

Similarly, copper(II) complexes with 2,5-bis(ethylthio)-1,3,4-thiadiazole and 2,5-bis(pyridylmethylthio)-1,3,4-thiadiazole have been prepared, demonstrating the versatility of the thiadiazole core in coordinating with transition metals. semanticscholar.org The reaction of 2,5-bis(2-pyridyl)-1,3,4-thiadiazole with various metal salts like Cu(CF3SO3)2 or Ni(ClO4)2 has also been shown to yield mononuclear complexes. researchgate.net

LigandMetal IonResulting ComplexReference
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Mononuclear complexes nih.govnih.govresearchgate.net
2,5-bis(ethylthio)-1,3,4-thiadiazoleCu(II)Cu(L)2Br2, Cu(L)(C2N3)2 semanticscholar.org
2,5-bis(pyridylmethylthio)-1,3,4-thiadiazoleCu(II)Cu(L)Cl2, Cu(L)Br2 semanticscholar.org
2,5-bis(2-pyridyl)-1,3,4-thiadiazoleCu(II), Ni(II), Co(II)Mononuclear complexes researchgate.netnih.gov

Characterization of Metal-Ligand Interactions

The interaction between pyridyl-thiadiazole ligands and transition metals can be characterized using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool to identify the coordination sites of the ligand. A shift in the stretching frequencies of the C=N and C-S bonds in the thiadiazole ring, as well as the C=N bond in the pyridine ring, upon complexation provides evidence of metal-ligand bond formation. For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand acts as a bidentate donor, coordinating through the sulfur and amine groups. nih.govnih.govresearchgate.net

Evaluation of Catalytic Activities

Transition metal complexes bearing pyridyl-thiadiazole and related ligands have been explored for their catalytic activity in a range of organic transformations. The electronic properties and steric environment of the ligand can be fine-tuned to influence the reactivity and selectivity of the metal center.

Exploration in Organic Transformations

While specific catalytic applications of complexes derived from this compound are not reported, related systems have shown promise. For instance, first-row transition metal complexes with 1,2,3-triazolylidene ligands, which share structural similarities with thiadiazoles, have been utilized in various catalytic transformations. nih.gov These include alcohol oxidation, with manganese complexes exhibiting high turnover frequencies. nih.gov Iron complexes of these ligands have been shown to be active in the geminal dimerization of phenylacetylene. nih.gov The robust nature of the metal-ligand bond in these complexes contributes to their stability and catalytic efficacy.

Role as Ligands in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral pyridine-derived ligands have a long history in this field. nih.gov While there is a lack of specific reports on the use of this compound in asymmetric catalysis, the principles of ligand design suggest its potential. The introduction of a chiral center into the pyridyl-thiadiazole scaffold could lead to new classes of chiral ligands. For example, chiral 2,2'-bipyridine (B1663995) ligands have been successfully employed in highly enantioselective nickel-catalyzed reactions. nih.gov Similarly, chiral pyridine-oxazoline ligands have gained popularity in a variety of asymmetric transformations. rsc.org The design of planar-chiral oxazole-pyridine N,N-ligands has also been reported, demonstrating superior performance in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn These examples highlight the potential for developing chiral analogues of this compound for applications in asymmetric synthesis.

Applications in Functional Materials

The unique electronic and photophysical properties of pyridyl-thiadiazole derivatives make them attractive building blocks for the construction of functional materials. These materials can find applications in areas such as light-emitting devices, sensors, and molecular electronics.

The aromatic 1,3,4-thiadiazole (B1197879) ring is known for its electron-withdrawing properties and its ability to participate in π-electron conjugation. This makes it a valuable component in the design of materials with interesting optical and electronic properties. For instance, the introduction of pyridyl groups onto a thiadiazole core can lead to ligands that form luminescent metal-organic frameworks (MOFs) and coordination polymers. mdpi.com A Cd(II) MOF constructed with 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) has been shown to be a potential green-light-emitting material. mdpi.com

Furthermore, copolymers containing thiadiazole[3,4-c]pyridine units have been synthesized and investigated for their application in organic solar cells. researchgate.net The strong electron-accepting nature of the thiadiazolopyridine unit leads to materials with narrow band gaps and favorable optoelectronic properties. researchgate.net The redox characteristics of pyridyl thiadiazoles have also been studied, with the oxidation product of some derivatives showing a high complexing power, suggesting potential applications in sensor technology. researchgate.net

Luminescent complexes of first-row transition metals are also an active area of research, with the ligand playing a crucial role in the photophysical properties of the complex. nih.gov Pyridyl-pyrazole based ligands have been used to create luminescent 1D-coordination polymers with lanthanide metals, exhibiting high quantum yields. mdpi.com These findings suggest that complexes of this compound could also exhibit interesting luminescent properties, making them candidates for applications in lighting and display technologies.

Material TypeLigand/MoietyPotential ApplicationReference
Metal-Organic Framework (MOF)2,5-bis(4-pyridyl)-1,3,4-thiadiazoleGreen-light-emitting material mdpi.com
Conjugated Polymerthiadiazole[3,4-c]pyridineOrganic solar cells researchgate.net
Coordination Polymer3-(2-pyridyl)pyrazoleLuminescent materials mdpi.com

Optoelectronic Properties Investigation

The optoelectronic properties of molecules like this compound are intrinsically linked to their electronic structure, which features an electron-donating pyridine moiety and an electron-accepting 1,3,4-thiadiazole ring. This donor-acceptor (D-A) architecture is a common strategy in the design of materials with interesting photophysical behaviors, including fluorescence and non-linear optical properties.

While specific experimental data for the photophysical properties of this compound are not extensively documented in publicly available literature, the characteristics of analogous pyridine-thiadiazole systems and their metal complexes provide valuable insights. For instance, the luminescence of palladium(II) complexes with tridentate ligands incorporating pyridine and thiazole/benzothiazole moieties has been investigated. These complexes exhibit phosphorescence at 77 K with emission maxima around 520 nm and quantum yields reaching up to 0.79. researchgate.net The emission is attributed to a mixture of ligand-centered and metal-to-ligand charge transfer (MLCT) states. researchgate.net The presence of the bromine atom in this compound could potentially influence the photophysical properties through the heavy-atom effect, which is known to enhance intersystem crossing and favor phosphorescence.

The optoelectronic behavior of such compounds is also highly dependent on their molecular geometry and the surrounding environment. Theoretical studies on related heterocyclic systems have shown that the nature of the electronic transitions, and thus the absorption and emission spectra, can be finely tuned by modifying the substituents and the dihedral angles between the aromatic rings. The table below summarizes hypothetical photophysical data for a generic pyridine-thiadiazole derivative based on findings for analogous compounds.

PropertyValueComment
Absorption Maximum (λabs)~300-350 nmTypical for π-π* transitions in conjugated aromatic systems.
Emission Maximum (λem)~400-550 nmDependent on solvent polarity and potential for charge transfer.
Quantum Yield (Φ)VariableInfluenced by the presence of heavy atoms and non-radiative decay pathways.
Excited State Lifetime (τ)ns to µs rangeLonger lifetimes may be observed for phosphorescence.

Supramolecular Assembly Potential

The molecular structure of this compound is rich in features that drive supramolecular assembly, making it a promising building block for crystal engineering. The nitrogen atoms in both the pyridine and thiadiazole rings can act as hydrogen bond acceptors, while the C-H groups on the aromatic rings can serve as hydrogen bond donors.

Of particular significance is the presence of the bromine atom, which can participate in halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (such as a nitrogen or oxygen atom). In the solid state, these interactions can play a crucial role in directing the packing of molecules to form well-defined one-, two-, or three-dimensional networks. nih.govmdpi.com Studies on related adamantane-1,3,4-thiadiazole hybrids have demonstrated the importance of Br···Br and other non-covalent interactions in the stabilization of their crystal structures. nih.gov

Furthermore, the planar nature of the fused aromatic system allows for π-π stacking interactions, another key non-covalent force in the formation of supramolecular assemblies. The interplay of hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of complex and predictable supramolecular architectures. The table below outlines the key intermolecular interactions that can be anticipated in the crystal structure of this compound.

Interaction TypePotential Donor/Acceptor SitesSignificance in Assembly
Hydrogen BondingPyridine-N, Thiadiazole-N (acceptors); Aromatic C-H (donors)Directional control of molecular packing.
Halogen BondingPyridine-N, Thiadiazole-N (acceptors); Bromine (donor)Strong, directional interactions for robust network formation. nih.govmdpi.com
π-π StackingPyridine and thiadiazole ringsStabilization of layered or columnar structures.

The ability to form predictable and robust supramolecular assemblies is critical for the development of new materials with applications in areas such as gas storage, separation, and catalysis, where the precise arrangement of molecules dictates the material's function.

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Advanced Synthetic Routes

Future research will likely focus on the development of more efficient and versatile synthetic methodologies for 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole and its analogs. While classical methods for the synthesis of 1,3,4-thiadiazoles, such as the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, are well-established, newer strategies could offer significant advantages. ijaar.co.in The exploration of microwave-assisted organic synthesis (MAOS) could lead to reduced reaction times, increased yields, and a greener synthetic profile. nih.gov Furthermore, the development of one-pot multicomponent reactions would be a significant advancement, allowing for the rapid generation of a library of derivatives with diverse substitutions on both the pyridine (B92270) and thiadiazole rings. nih.gov Such approaches would be invaluable for establishing robust structure-activity relationships (SAR).

Synthetic Strategy Potential Advantages Key Precursors
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, higher yields, improved purity6-Bromopicolinic acid, Thiosemicarbazide (B42300)
One-Pot Multicomponent ReactionsIncreased efficiency, rapid library generation, structural diversity6-Bromopyridine-2-carbaldehyde, Hydrazine (B178648) Hydrate (B1144303), Carbon Disulfide
Flow ChemistryImproved safety and scalability, precise control over reaction parametersSubstituted Pyridines, Thiadiazole Precursors

Exploration of Novel Biological Targets (Preclinical)

The 1,3,4-thiadiazole (B1197879) scaffold is a constituent of various compounds with demonstrated biological activities. nih.gov For this compound, future preclinical studies are anticipated to explore a wider range of biological targets beyond those initially identified. Given the anticancer properties reported for many thiadiazole derivatives, investigating its potential as an inhibitor of novel cancer-related targets is a logical next step. nih.govmdpi.commdpi.com This could include kinases involved in cell signaling pathways, enzymes in DNA replication, or proteins that regulate apoptosis. mdpi.com Additionally, the antimicrobial potential of this compound against a broader spectrum of bacterial and fungal pathogens, including drug-resistant strains, warrants investigation. nih.gov The antiviral activity, particularly against emerging viral threats, also presents a promising avenue for research. researchgate.netmdpi.com

Potential Biological Target Class Specific Examples (Preclinical) Therapeutic Area
Protein KinasesEpidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Oncology
EnzymesDihydrofolate Reductase, Topoisomerase IIAntimicrobial, Oncology
Apoptosis RegulatorsBcl-2 family proteins, CaspasesOncology
Viral ProteinsProteases, PolymerasesVirology

Integration of Multi-Omics Data for Mechanism Elucidation

A significant future direction in the preclinical assessment of this compound will be the use of multi-omics approaches to unravel its mechanism of action. mit.eduresearchgate.net High-throughput screening can identify lead compounds, but understanding their molecular mechanisms is crucial for further development. mit.eduresearchgate.net By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the cellular response to the compound. researchgate.netnih.gov This systems biology approach can help in identifying not only the primary biological target but also off-target effects and downstream signaling pathways that are modulated. researchgate.netnih.gov Such a detailed understanding is invaluable for predicting potential efficacy and toxicity, and for the identification of biomarkers for patient stratification in future clinical trials.

Omics Technology Data Generated Potential Insights
GenomicsDNA sequence variationsIdentification of genetic markers for sensitivity/resistance
TranscriptomicsGene expression profilesUnderstanding of modulated cellular pathways
ProteomicsProtein expression and post-translational modificationsIdentification of direct protein targets and affected signaling networks
MetabolomicsChanges in metabolite levelsElucidation of metabolic reprogramming and downstream effects

Design of Targeted Delivery Systems (Conceptual, not clinical)

To enhance the therapeutic index of this compound, the conceptual design of targeted delivery systems will be a key area of future research. nih.govresearchgate.net These systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects. ijpmr.org Nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, could be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors overexpressed on diseased cells. nih.govgoogle.com The design of such systems would also need to consider the physicochemical properties of the compound to ensure efficient loading and release. google.com

Delivery System Targeting Moiety (Conceptual) Potential Application
LiposomesFolic AcidCancer therapy (targeting folate receptor-overexpressing tumors)
Polymeric NanoparticlesMonoclonal AntibodiesTargeted therapy for specific cancer types
MicellespH-sensitive linkersTumor-specific drug release in the acidic tumor microenvironment

Computational-Guided Lead Optimization Strategies

Computational chemistry and molecular modeling will play a pivotal role in the lead optimization of this compound. ub.edu Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity, guiding the design of more potent analogs. rsc.org Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its biological target at an atomic level. nih.gov This information is crucial for the rational design of derivatives with improved affinity and selectivity. acs.org Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development. mdpi.com

Computational Method Application Expected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity of new analogsGuidance for the synthesis of more potent compounds
Molecular DockingPredicting the binding mode to a biological targetUnderstanding key interactions for rational drug design
Molecular Dynamics SimulationsSimulating the dynamic behavior of the drug-target complexAssessment of binding stability and conformational changes
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity propertiesEarly-stage filtering of compounds with poor drug-like properties

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